molecular formula C7H6BrN3O B13912978 6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine

6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine

Cat. No.: B13912978
M. Wt: 228.05 g/mol
InChI Key: VVFLLLNZFASVDY-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 5th position on the imidazo[4,5-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with methoxy-substituted benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Alkylation and Acylation Reactions: The nitrogen atoms in the imidazo[4,5-b]pyridine ring can participate in alkylation and acylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, acyl chlorides, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cellular processes. The compound’s ability to modulate these targets can lead to various biological effects, such as antimicrobial activity and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds.

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

6-bromo-5-methoxy-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-7-4(8)2-5-6(11-7)10-3-9-5/h2-3H,1H3,(H,9,10,11)

InChI Key

VVFLLLNZFASVDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=N1)N=CN2)Br

Origin of Product

United States

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